4-Cyclopropylpyridin-2-ol
Description
4-Cyclopropylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at the 2-position and a cyclopropyl substituent at the 4-position of the pyridine ring. The hydroxyl group at position 2 enables hydrogen bonding, affecting solubility and interactions in biological or synthetic systems.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-cyclopropyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-7(3-4-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10) |
InChI Key |
XADAVEGXINCYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Cyclopropylpyridin-2-ol with analogous pyridine derivatives based on substituent positions, functional groups, and available data from the provided evidence:
Key Observations:
Substituent Effects on Solubility: Pyridin-2-ol (C5H5NO) exhibits high water solubility due to its unsubstituted hydroxyl group . In contrast, this compound’s cyclopropyl group may reduce solubility in polar solvents but enhance lipid membrane permeability. The hydroxypropyl chain in 3-(3-Hydroxypropyl)pyridin-4-ol significantly improves hydrophilicity compared to halogenated analogs .
Reactivity and Stability: Halogenated derivatives like 4-Chloro-2-iodopyridin-3-ol and 2-Chloro-6-methylpyrimidine-4-carboxylic acid are prone to nucleophilic substitution or coupling reactions due to electron-withdrawing substituents.
Biological and Synthetic Relevance :
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